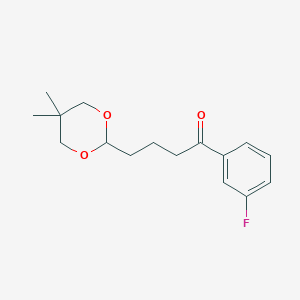

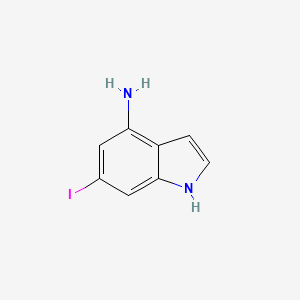

6-Iodo-1H-indol-4-amine

Descripción general

Descripción

6-Iodo-1H-indol-4-amine is a compound that can be associated with the indole class of heterocyclic aromatic organic compounds. Indoles are characterized by a structure that includes a benzene ring fused to a pyrrole ring. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and applications of structurally related indole derivatives.

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline involves palladium-catalyzed C-N and C-C coupling reactions . Another paper describes a catalyst-free synthesis of 6-hydroxy indoles through aza-Michael addition and rearomatization reactions . Additionally, substituted-(6H-thiazolo[4,5-e]indol-2-yl)-amines and substituted benzylidene-(1H-indol-4-yl)-amines were synthesized from 4-nitro-1H-indole and 4-amino-1H-indole as intermediates . These methods could potentially be adapted for the synthesis of this compound by incorporating an iodination step.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their electronic and optical properties. The paper on triarylamines based on 6H-indolo[2,3-b]quinoxaline discusses the influence of peripheral amines on the electronic absorption spectra and the localization of emission on the chromophore . Theoretical investigations such as TDDFT simulations help rationalize the origin of optical spectra and observed trends . These insights could be relevant when analyzing the molecular structure of this compound, particularly how the iodo substituent might affect its electronic properties.

Chemical Reactions Analysis

The reactivity of indole derivatives is highlighted in several papers. For example, the synthesis of 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives through anodic oxidation of aminodiphenylamine in the presence of nitrile derivatives showcases the potential for electrochemical reactions . The synthesis of 6H-indolo[2,3-b]quinolines via the reaction of indole-3-carboxyaldehyde with aryl amines in the presence of iodine suggests that iodine can play a role in facilitating reactions involving indole derivatives . These findings could inform the chemical reactions analysis for this compound, particularly in terms of its potential reactivity and the role of iodine in its synthesis or further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The compounds described in the first paper exhibit green or yellow emission and display one-electron quasi-reversible oxidation, which is attributed to the oxidation of the peripheral amines . The enhanced thermal stability and higher glass transition temperatures are due to the presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment . These properties are important when considering the potential applications of this compound, as they could affect its stability, reactivity, and suitability for various uses.

Aplicaciones Científicas De Investigación

Functionalization and Derivatization of Indoles

6-Iodo-1H-indol-4-amine serves as a versatile intermediate for the functionalization and derivatization of indoles, a crucial scaffold in medicinal chemistry. Studies have shown that the introduction of an iodine atom at the indole core facilitates various chemical transformations, leading to diverse indole derivatives with potential biological activities. For instance, the 1,3-iodo-amination of 2-methyl indoles through Csp2-Csp3 dual functionalization using iodine reagents has been developed, providing a pathway to synthesize 2-aminomethyl-3-iodo-indole derivatives. This method leverages the unique reactivity of iodine for complex transformations, highlighting the utility of this compound in synthesizing compounds with intricate molecular architectures (Moriyama, Hamada, Ishida, & Togo, 2018).

Synthesis of Novel Indole Derivatives

The compound is instrumental in synthesizing novel indole derivatives, which are significant due to their widespread applications in pharmaceuticals, agrochemicals, and materials science. An electrochemical approach for the iodoamination of various indole derivatives has been reported, showcasing an environmentally friendly method for the synthesis of complex indole structures. This strategy underscores the potential of this compound in green chemistry applications, enabling the late-stage functionalization of natural products and pharmaceuticals, and facilitating gram-scale synthesis and radiosynthesis of labeled compounds (Lei et al., 2020).

Advanced Material and Molecular Structure Analysis

Beyond its applications in synthesis, this compound is a subject of study in materials science and advanced molecular structure analysis. Research into new indole derivatives emphasizes the diverse applications of these compounds in optical materials and biological fields. Experimental and computational investigations have provided insights into the molecular structure, spectroscopic properties, and stability of indole-based compounds, contributing to the development of materials with novel properties (Tariq et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Iodo-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives, in general, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Indole derivatives have been found to exhibit various biologically vital properties, contributing to their use in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Análisis Bioquímico

Biochemical Properties

6-Iodo-1H-indol-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism . This inhibition can modulate immune responses and has potential therapeutic implications in cancer treatment. Additionally, this compound interacts with other proteins and receptors, influencing cellular signaling pathways and metabolic processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with IDO1 can lead to changes in tryptophan metabolism, affecting immune cell function and tumor microenvironment . Furthermore, this compound has shown potential in modulating cellular responses to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting IDO1, it prevents the conversion of tryptophan to kynurenine, thereby modulating immune responses . This inhibition can lead to increased levels of tryptophan and decreased levels of kynurenine, impacting various cellular processes and signaling pathways . Additionally, this compound may interact with other enzymes and receptors, further influencing its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under specific storage conditions, such as keeping it in a dark place and at temperatures between 2-8°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit IDO1 and modulate immune responses without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan metabolism. By inhibiting IDO1, it affects the conversion of tryptophan to kynurenine, leading to changes in metabolic flux and metabolite levels . This modulation of tryptophan metabolism can have significant implications for immune regulation and cancer therapy . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic pathways, further influencing its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can impact its biochemical activity and therapeutic potential

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Propiedades

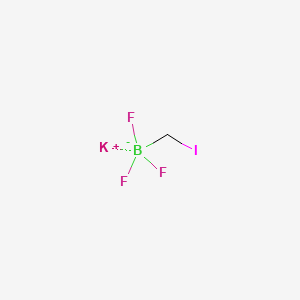

IUPAC Name |

6-iodo-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHLQRYJCPKVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646460 | |

| Record name | 6-Iodo-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-58-1 | |

| Record name | 6-Iodo-1H-indol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

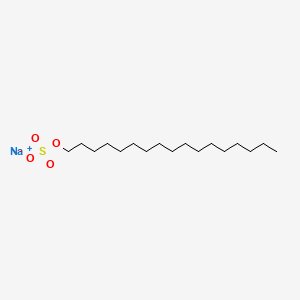

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)